Orludodstat
Description
De Novo Pyrimidine (B1678525) Synthesis Pathway and DHODH as a Rate-Limiting Enzyme.ontosight.aiashpublications.orgaacrjournals.orgpixorize.comcaymanchem.comrndsystems.comwikipedia.org
DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway, which is the oxidation of dihydroorotate (B8406146) to orotate. ontosight.aiashpublications.orgrndsystems.comnih.govnih.govmybiosource.com This reaction is a critical checkpoint in the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides. nih.govnih.gov The conversion involves the removal of hydrogen atoms from dihydroorotate and is coupled to the mitochondrial electron transport chain. wikipedia.orghaematologica.org
In addition to the de novo pathway, cells can also produce pyrimidines through a salvage pathway. slideshare.net This alternative route recycles pre-existing pyrimidine bases and nucleosides from the breakdown of DNA and RNA or from the extracellular environment. slideshare.netresearchgate.net The salvage pathway is less energy-intensive than de novo synthesis. mdpi.com When DHODH is inhibited, cells are forced to rely more heavily on the salvage pathway to meet their pyrimidine needs. ashpublications.org This can be demonstrated experimentally, as supplementing cells with uridine can rescue them from the effects of DHODH inhibition. ashpublications.orgnih.gov The interplay between these two pathways is a key consideration in the development of DHODH inhibitors, as the salvage pathway can act as a resistance mechanism. haematologica.org
Conversion of Dihydroorotate to Orotate
DHODH Isoforms and Subcellular Localization.rndsystems.comwikipedia.orgresearchgate.net
DHODH exists in different isoforms, which are classified based on their sequence, substrate preference, and subcellular location. rndsystems.comresearchgate.net In humans, DHODH is a Class 2 enzyme. rndsystems.comresearchgate.net This class of DHODH is a monomeric protein that is located on the inner mitochondrial membrane, where it is linked to the electron transport chain. ontosight.aiashpublications.orgwikipedia.orgresearchgate.netnih.govnih.govresearchgate.netmedchemexpress.comresearchgate.net This mitochondrial localization is unique among the enzymes of the de novo pyrimidine synthesis pathway, with the other steps occurring in the cytosol. ashpublications.orgwikipedia.org This positioning highlights a direct link between pyrimidine synthesis and mitochondrial respiration. haematologica.orgnih.govresearchgate.net
Therapeutic Rationale for DHODH Inhibition in Proliferative Disorders.ontosight.aiwikipedia.org
The dependence of rapidly dividing cells, such as cancer cells, on the de novo pyrimidine synthesis pathway makes DHODH an attractive therapeutic target. ontosight.ainih.gov By inhibiting DHODH, the supply of pyrimidines necessary for DNA and RNA synthesis is restricted, thereby slowing down cell proliferation. ontosight.ai This approach has shown promise in preclinical and clinical studies for various cancers, including acute myeloid leukemia (AML) and colorectal cancer. medchemexpress.compatsnap.comaacrjournals.org The novel DHODH inhibitor, BAY-2402234, has been shown to potently inhibit the proliferation of AML cell lines and induce their differentiation. medchemexpress.commedkoo.comsun-shinechem.com Furthermore, it has demonstrated significant anti-tumor efficacy in various AML xenograft models. medchemexpress.compatsnap.commedkoo.com The therapeutic strategy of targeting DHODH is also being explored for its potential to overcome resistance to other cancer therapies. nih.gov
Research Findings on BAY-2402234
BAY-2402234, also known as Orludodstat, is a potent and selective inhibitor of human DHODH. medchemexpress.commedkoo.comsun-shinechem.com Preclinical studies have provided significant insights into its mechanism of action and therapeutic potential.
In Vitro Activity:
BAY-2402234 has demonstrated potent inhibition of DHODH enzymatic activity with an IC50 value of 1.2 nM. caymanchem.comnih.gov It effectively inhibits the proliferation of various cancer cell lines, particularly those of myeloid malignancies. medchemexpress.commedkoo.comsun-shinechem.com For instance, it inhibits the proliferation of AML cell lines in the sub-nanomolar to low-nanomolar range. medchemexpress.commedkoo.comsun-shinechem.com A key mechanism of its action is the induction of differentiation in AML cells, a desirable outcome in cancer therapy. medchemexpress.commedkoo.com
| Cell Line | Effect of BAY-2402234 | Potency (IC50/EC50) |
| MOLM-13 (AML) | Upregulation of CD11b (differentiation marker) | EC50 = 3.16 nM caymanchem.com |
| HEL (AML) | Upregulation of CD11b (differentiation marker) | EC50 = 0.96 nM caymanchem.com |
| Various Leukemia Cell Lines | Inhibition of proliferation | IC50s = 0.08-8.2 nM caymanchem.com |
| TF-1 | Induction of G2/M phase cell cycle arrest and apoptosis | Concentration-dependent caymanchem.com |
| Colorectal Carcinoma (CRC) Cell Lines | Inhibition of proliferation | Sub-nanomolar to low-nanomolar range aacrjournals.orgresearchgate.net |
In Vivo Efficacy:
In animal models, BAY-2402234 has shown strong anti-tumor efficacy as a monotherapy. In a mouse xenograft model using MV4-11 cells, BAY-2402234 reduced tumor volume. caymanchem.com It also increased survival in patient-derived xenograft (PDX) models of AML. caymanchem.com The on-target effect of the inhibitor was confirmed by the observation of increased levels of dihydroorotate in both tumors and plasma after treatment. medchemexpress.compatsnap.com
Clinical Development:
Based on promising preclinical data, a Phase 1 clinical trial of BAY-2402234 was initiated in 2018 to evaluate its safety, tolerability, and efficacy in patients with advanced myeloid malignancies, including AML, myelodysplastic syndrome (MDS), and chronic myelomonocytic leukemia (CMML). nih.govmycancergenome.orgbayer.comportico.orgcenterwatch.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-chloro-6-fluorophenyl)-4-[4-ethyl-3-(hydroxymethyl)-5-oxo-1,2,4-triazol-1-yl]-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClF5N4O4/c1-3-30-17(9-32)29-31(20(30)34)15-8-16(35-10(2)21(25,26)27)11(7-14(15)24)19(33)28-18-12(22)5-4-6-13(18)23/h4-8,10,32H,3,9H2,1-2H3,(H,28,33)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVJMHHAXCPZHF-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)OC(C)C(F)(F)F)C(=O)NC3=C(C=CC=C3Cl)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)O[C@@H](C)C(F)(F)F)C(=O)NC3=C(C=CC=C3Cl)F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClF5N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2225819-06-5 | |
| Record name | Orludodstat | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2225819065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ORLUDODSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8GF945GMK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Discovery and Development of Bay 2402234 As a Dhodh Inhibitor
Identification through High-Throughput Phenotypic Screening
The journey to identify BAY-2402234 began with a large-scale high-throughput phenotypic screen of 2.5 million compounds. researchgate.netaacrjournals.org This extensive screening process utilized the proliferation of H460 lung cancer cells as the primary readout to identify compounds with antiproliferative activity. researchgate.netaacrjournals.org From this vast library, a hit cluster of 4-triazolosalicylamides was identified as potent inhibitors of cell proliferation. researchgate.netaacrjournals.org
To pinpoint the specific molecular target of these hits, researchers compared their activity profiles across a panel of cell lines with those of a set of inhibitors with known pharmacological activities. researchgate.netaacrjournals.org This comparative analysis successfully identified dihydroorotate (B8406146) dehydrogenase (DHODH) as the molecular target responsible for the observed antiproliferative effects. researchgate.netaacrjournals.org
Structure-Activity Relationship (SAR) Studies of BAY-2402234 Analogues
Following the initial discovery, extensive structure-activity relationship (SAR) studies were undertaken to optimize the lead compounds. These studies focused on enhancing potency, metabolic stability, and other crucial drug-like properties. researchgate.netaacrjournals.org
Structural Modifications and Potency
Initial hit compounds, while demonstrating good cellular potency, suffered from undesirable drug metabolism and pharmacokinetics (DMPK) properties. researchgate.netaacrjournals.org Structural modifications were systematically introduced to address these limitations. This optimization process, guided by lipophilicity efficiency and the identification of metabolic "hot spots," led to the development of analogues with sub-nanomolar potency in cellular assays and significantly improved metabolic stability. researchgate.netaacrjournals.org These modifications were crucial for enabling successful in vivo proof-of-concept experiments in xenograft models. researchgate.netaacrjournals.org Ultimately, BAY-2402234 was selected as the clinical candidate after a rigorous side-by-side comparison of several promising compounds. researchgate.netaacrjournals.org
Lipophilicity and Cellular Activity
A key finding from the SAR studies was the critical role of lipophilicity in the cellular activity of BAY-2402234 and its analogues. researchgate.net Researchers observed that for this series of compounds, a calculated logD (clogD) value below 2.5 resulted in low cellular activity, likely due to insufficient lipophilicity to effectively reach the mitochondrial target. researchgate.net This phenomenon was confirmed by several analogues which, despite potently inhibiting the hDHODH enzyme at a biochemical level, were largely inactive in cellular assays even at a concentration of 1 μM. researchgate.net This highlights the delicate balance required between lipophilicity for target engagement and other properties like solubility. researchgate.net
Selective Inhibition of Human DHODH Enzymatic Activity
BAY-2402234 is a highly potent and selective inhibitor of human DHODH, with an IC50 value of 1.2 nM against the full-length human enzyme. researchgate.netselleckchem.comspringermedizin.de This potent inhibition of DHODH disrupts the de novo pyrimidine (B1678525) synthesis pathway, a critical process for rapidly proliferating cells, including various cancer cells. researchgate.netmedchemexpress.comaacrjournals.org The on-target specificity of BAY-2402234 has been demonstrated by the ability to rescue its antiproliferative effects through uridine (B1682114) supplementation, which bypasses the DHODH-dependent pathway. aacrjournals.orgresearchgate.net
Comparison with Other DHODH Inhibitors (e.g., Brequinar (B1684385), Leflunomide)
In comparative studies, BAY-2402234 has demonstrated significantly greater potency than other well-known DHODH inhibitors. For instance, it was found to be 59 to 1,811 times more potent than Brequinar against various mesothelioma cell lines. researcher.life Unlike Brequinar, which possesses a carboxylate group, BAY-2402234 is a neutral compound. portico.org Leflunomide, another established DHODH inhibitor, has been limited in its use as a chemotherapeutic agent due to its relatively low potency and very long half-life. portico.org
Structural Basis of DHODH-BAY-2402234 Interaction
The structural basis of the interaction between BAY-2402234 and DHODH has been elucidated through X-ray crystallography. researchgate.netrcsb.org The crystal structure reveals that BAY-2402234 binds to the ubiquinone binding site of DHODH, located between the N-terminal helices. researchgate.netspringermedizin.de
Binding to the Ubiquinone Pocket of DHODH
BAY-2402234 exerts its inhibitory effect by binding to the ubiquinone-binding pocket of the human DHODH enzyme. researchgate.netresearchgate.net This pocket is a hydrophobic tunnel that facilitates the interaction between the flavin mononucleotide (FMN) cofactor and ubiquinone, an electron acceptor in the mitochondrial electron transport chain. nih.govcam.ac.ukgoogle.com The binding of BAY-2402234 within this site obstructs the normal catalytic cycle of DHODH, thereby inhibiting pyrimidine biosynthesis. nih.govmdpi.com
Crystal structure analysis of DHODH in complex with BAY-2402234 confirms that the inhibitor is located between two alpha-helices, referred to as Helix A and Helix B, at the ubiquinone binding site. researchgate.netresearchgate.net The inhibitor's position within this pocket is stabilized by a network of interactions with surrounding amino acid residues. researchgate.net The chemical structure of BAY-2402234, being a neutral molecule, allows for potent inhibition without the reliance on ionic interactions seen with some other DHODH inhibitors. portico.orgresearchgate.net
Key Residues Involved in Binding (e.g., Arg136, Gln47, Tyr356)
The high-affinity binding of BAY-2402234 to the DHODH ubiquinone pocket is mediated by specific interactions with several key amino acid residues. These interactions are crucial for the potent and selective inhibition of the enzyme.
Key Interactions of BAY-2402234 with DHODH Residues
| Interacting Residue | Type of Interaction | Role in Binding |
|---|---|---|
| Gln47 | Hydrogen Bond | The triazolone group of BAY-2402234 forms a direct hydrogen bond with the side chain of Gln47, anchoring it in the deeper, more hydrophilic part of the pocket. researchgate.netportico.org |
| Tyr356 | Hydrogen Bond | A direct hydrogen bond is formed between the triazolone group of the inhibitor and the hydroxyl group of Tyr356. researchgate.netportico.org |
| Arg136 | Flexible Interaction | This residue exhibits flexibility and can adopt different conformations. researchgate.net While not forming a direct, stable bond in all observed structures, its presence is significant in the binding pocket. researchgate.netchemrxiv.org |
| Thr360 | Water-Bridged Hydrogen Bond | The hydroxyl group of BAY-2402234 interacts with Thr360 through a water molecule. researchgate.net |
| Hydrophobic Residues | Hydrophobic Interactions | Extensive hydrophobic interactions occur with a large number of non-polar residues at the entrance of the binding site, including Tyr38, Leu42, Met43, Leu46, Leu50, Leu58, Ala59, Phe62, Leu67, Leu68, Pro69, Met111, Leu359, and Pro364. researchgate.net |
The triazolone group of BAY-2402234 is instrumental in its binding, forming direct hydrogen bonds with both Gln47 and Tyr356. researchgate.net This is a notable feature, as other inhibitors like brequinar utilize a carboxylate group to interact with Gln47 and Arg136. portico.org The interaction of BAY-2402234 with Tyr356 is also significant, a feature that was intentionally designed into other potent DHODH inhibitors. portico.org
Furthermore, a water molecule mediates a hydrogen bond between the hydroxyl group of BAY-2402234 and the residue Thr360. researchgate.net The flexibility of Arg136 is also a noteworthy aspect of the binding pocket. researchgate.net In addition to these specific polar interactions, the binding of BAY-2402234 is further stabilized by extensive hydrophobic interactions with a host of non-polar residues that line the entrance to the ubiquinone pocket. researchgate.net
Preclinical Efficacy Studies of Bay 2402234
Anti-proliferative and Differentiation-Inducing Effects in Vitro
In vitro studies have demonstrated the potent effects of BAY-2402234 on cancer cell lines, highlighting its dual mechanism of inhibiting proliferation and inducing differentiation.
BAY-2402234 has shown significant activity against a range of AML cell lines, representing different subtypes of the disease. researchgate.net
BAY-2402234 potently inhibits the proliferation of AML cell lines at sub-nanomolar to low-nanomolar concentrations. aacrjournals.orgclinisciences.com For instance, the IC50 values for proliferation inhibition in nine different leukemia cell lines ranged from 0.08 to 8.2 nM. caymanchem.comcaymanchem.com In THP-1 cells, BAY-2402234 inhibited proliferation with an IC50 of 2.6 nM. researchgate.net This potent anti-proliferative activity underscores the dependence of these malignant cells on the de novo pyrimidine (B1678525) synthesis pathway.
Table 1: Anti-proliferative Activity of BAY-2402234 in Leukemia Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| THP-1 | 2.6 |
| Range over 9 cell lines | 0.08 - 8.2 |
A key mechanism of action for BAY-2402234 in AML is the induction of differentiation. aacrjournals.org Treatment with BAY-2402234 leads to a dose-dependent upregulation of the myeloid differentiation marker CD11b in AML cell lines such as MOLM-13 and HEL. researchgate.netcaymanchem.comcaymanchem.com The EC50 values for CD11b upregulation were 3.16 nM in MOLM-13 cells and 0.96 nM in HEL cells. researchgate.netcaymanchem.comcaymanchem.com This induction of differentiation was also observed in other AML cell lines at concentrations ranging from 0.88 nM to 9 nM. researchgate.net The kinetics of this effect were demonstrated in TF-1 cells, where an increase in CD11b was observed after 3 days of treatment, with a more pronounced increase after 6 days. researchgate.net Furthermore, the differentiation-inducing effect was confirmed by the upregulation of another myeloid marker, CD14, and by morphological changes consistent with differentiation observed through Giemsa-Wright staining. researchgate.net The addition of exogenous uridine (B1682114), which bypasses the DHODH-dependent pathway, rescued the cells from the differentiation-inducing effects of BAY-2402234, confirming the on-target activity of the compound. researchgate.net
Table 2: Differentiation-Inducing Activity of BAY-2402234 in AML Cell Lines
| Cell Line | Effect | EC50 (nM) |
|---|---|---|
| MOLM-13 | CD11b Upregulation | 3.16 |
| HEL | CD11b Upregulation | 0.96 |
| TF-1 | CD11b Upregulation | - |
| Various AML Cell Lines | Differentiation Induction | 0.88 - 9 |
Transcriptomic analysis of AML cells treated with BAY-2402234 revealed significant changes in gene expression associated with differentiation and apoptosis. researchgate.netmedchemexpress.com Following a single administration of BAY-2402234 in vivo, transcriptomic changes linked to differentiation were evident. aacrjournals.orgmedchemexpress.com Gene set enrichment analysis (GSEA) of RNA sequencing data from MOLM-13 xenograft tumors showed an upregulation of genes related to apoptosis and differentiation. researchgate.netbiorxiv.org Conversely, genes related to protein translation were downregulated, which can impair protein synthesis. biorxiv.org These findings suggest that BAY-2402234's mechanism involves a reprogramming of the cellular transcriptome to favor a differentiated state and induce programmed cell death. In TF-1 cells, BAY-2402234 was also shown to induce cell cycle arrest at the G2/M phase and apoptosis in a concentration-dependent manner. caymanchem.comcaymanchem.com
The preclinical efficacy of BAY-2402234 has also been investigated in colorectal carcinoma models.
In in vitro assays, BAY-2402234 potently inhibits the proliferation of CRC cell lines, with activity observed in the sub-nanomolar to low-nanomolar range. aacrjournals.org However, not all CRC cell lines are sensitive to the inhibitor. aacrjournals.org The anti-proliferative effects of BAY-2402234 in sensitive CRC cell lines can be reversed by the addition of uridine. aacrjournals.org Uridine supplementation bypasses the need for DHODH activity by fueling the pyrimidine salvage pathway, demonstrating that the inhibitory effect of BAY-2402234 is specific to its target, DHODH. aacrjournals.orgashpublications.org
Colorectal Carcinoma (CRC) Cell Lines
Differential Sensitivity Across Cell Lines
The sensitivity of cancer cell lines to BAY-2402234 varies. While it potently inhibits the proliferation of acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL) cell lines in the sub-nanomolar to low-nanomolar range, not all cancer cell lines are equally responsive. aacrjournals.orgmedkoo.com For instance, in studies involving colorectal carcinoma (CRC) cell lines, it was observed that while BAY-2402234 potently inhibited proliferation in some lines, others were not sensitive to the inhibitor. aacrjournals.org This differential sensitivity suggests that the genetic and metabolic context of a cancer cell influences its dependency on the de novo pyrimidine synthesis pathway.
Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
Screening of various non-leukemia cancer types identified DLBCL as particularly responsive to DHODH inhibition in preclinical models. aacrjournals.orgresearchgate.net DLBCL is an aggressive and fast-growing type of non-Hodgkin lymphoma. aacrjournals.orgresearchgate.net
In vitro studies have shown that BAY-2402234 potently inhibits the proliferation of DLBCL cell lines. aacrjournals.orgresearchgate.net The inhibitory concentrations were found to be in the sub-nanomolar to low-nanomolar range, indicating high potency against this specific cancer type. aacrjournals.orgresearchgate.net One highly sensitive DLBCL cell line, OCI-LY19, exhibited an IC50 of 5pM. le.ac.uk
The anti-proliferative effects of BAY-2402234 in DLBCL cell lines can be reversed by the addition of exogenous uridine. aacrjournals.orgresearchgate.net Uridine bypasses the DHODH-mediated de novo synthesis pathway by utilizing the pyrimidine salvage pathway. aacrjournals.orgresearchgate.netnih.gov This rescue effect demonstrates that the action of BAY-2402234 is specific to its intended target, DHODH, and that the observed cytotoxicity is a direct result of pyrimidine depletion. aacrjournals.orgresearchgate.netresearcher.life Studies have shown that BAY-2402234 induces caspase-dependent apoptosis, which is abrogated by uridine supplementation. le.ac.uk
Potent Inhibition of Proliferation
Glioblastoma Cell Lines
Glioblastoma is the most common and aggressive primary brain tumor in adults. mdpi.com BAY-2402234 is a blood-brain barrier penetrant drug, making it a candidate for treating brain cancers. mdpi.comsciprofiles.com
Recent research has highlighted the impact of BAY-2402234 on the metabolic plasticity of glioblastoma cells, with differential effects observed based on the cells' genetic background. mdpi.comsciprofiles.com Specifically, patient-derived glioblastoma cell lines expressing wild-type epidermal growth factor receptor (EGFRWT) were selectively sensitive to BAY-2402234, while those expressing the EGFRvIII mutant showed minimal response. mdpi.comsciprofiles.comnih.gov
In EGFRWT glioblastoma cells, sublethal doses of BAY-2402234 were found to induce triglyceride synthesis, shifting the metabolic focus away from membrane lipid synthesis and fatty acid oxidation. sciprofiles.comnih.gov This metabolic reprogramming was not observed in the resistant EGFRvIII-expressing cells. sciprofiles.comnih.gov Furthermore, BAY-2402234 reduced the levels of important signaling lipids in the sensitive EGFRWT cells. sciprofiles.comnih.gov These findings underscore the role of genetic mutations in determining the metabolic response and therapeutic efficacy of DHODH inhibition in glioblastoma. sciprofiles.com
The table below summarizes the differential sensitivity of glioblastoma cell lines to BAY-2402234 based on EGFR status.
| Cell Line | EGFR Status | Sensitivity to BAY-2402234 | IC50 |
| GBM#35 | EGFRWT | Sensitive | ~5 nM nih.gov |
| GBM#41 | EGFRvIII | Resistant | >500 nM nih.gov |
In Vivo Anti-tumor Efficacy in Xenograft and Patient-Derived Xenograft (PDX) Models
The preclinical efficacy of BAY-2402234 has been further validated in various in vivo models.
In AML xenograft models , including both subcutaneous and disseminated models, BAY-2402234 demonstrated strong anti-tumor efficacy as a monotherapy. medkoo.commedchemexpress.com It has been shown to reduce tumor volume in an MV4-11 mouse xenograft model and increase survival in AML patient-derived xenograft (PDX) models. caymanchem.comresearchgate.net
For DLBCL , BAY-2402234 exhibited robust anti-tumor activity in subcutaneous xenograft models derived from both cell lines and patients (PDX), representing different subtypes including germinal center B-cell-like (GCB) and activated B-cell-like (ABC). aacrjournals.orgresearchgate.net
In colorectal carcinoma (CRC) , in vivo studies mirrored the in vitro findings of differential sensitivity. aacrjournals.org A large screen of CRC PDX models revealed that over 60% of the models showed tumor growth inhibition in response to treatment with BAY-2402234. aacrjournals.org
Preclinical evaluation in small cell lung cancer (SCLC) models, a highly metastatic malignancy, also showed promising results. aacrjournals.org In subcutaneous cell-line derived xenograft (CDX) and PDX models, BAY-2402234 showed robust anti-tumor activity, including tumor regressions. aacrjournals.org Notably, it was also active in a model that was resistant to standard-of-care therapy. aacrjournals.org In an intracranial SCLC tumor model, BAY-2402234 significantly improved survival, suggesting its potential for treating brain metastases. aacrjournals.org
The table below provides a summary of the in vivo efficacy of BAY-2402234 in various cancer models.
| Cancer Type | Model Type | Efficacy |
| Acute Myeloid Leukemia (AML) | Subcutaneous & Disseminated Xenografts, PDX | Strong anti-tumor efficacy, reduced tumor volume, increased survival. medkoo.commedchemexpress.comcaymanchem.com |
| Diffuse Large B-cell Lymphoma (DLBCL) | Subcutaneous Cell Line & PDX Xenografts (GCB and ABC subtypes) | Strong in vivo anti-tumor efficacy as monotherapy. aacrjournals.orgresearchgate.net |
| Colorectal Carcinoma (CRC) | Subcutaneous Xenograft & PDX | Tumor growth inhibition in over 60% of PDX models. aacrjournals.org |
| Small Cell Lung Cancer (SCLC) | Subcutaneous CDX & PDX, Intracranial CDX | Robust anti-tumor activity, including regressions and enhanced survival. aacrjournals.org |
Myeloid Malignancies (AML Xenografts and PDX)
BAY-2402234, a novel and selective inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), has demonstrated significant preclinical efficacy in various models of myeloid malignancies, particularly Acute Myeloid Leukemia (AML). Current time information in Portland, OR, US.exlibrisgroup.com Studies utilizing both AML cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) have shown potent anti-tumor activity. medchemexpress.com
As a single agent, BAY-2402234 has been shown to exhibit strong anti-tumor efficacy in vivo across several subcutaneous and disseminated AML xenograft and PDX models. medchemexpress.comresearchgate.net Treatment with BAY-2402234 resulted in a dose-dependent reduction in tumor volume in mouse xenograft models. For instance, in an MV4-11 mouse xenograft model, the compound reduced tumor volume at various tested doses. In a subcutaneous MOLM-13 AML xenograft model, daily treatment with BAY-2402234 led to significant inhibition of tumor growth.
Table 1: Monotherapy Efficacy of BAY-2402234 in AML Xenograft Models
| Cell Line Model | Type of Model | Efficacy Outcome |
|---|---|---|
| MOLM-13 | Subcutaneous Xenograft | Dose-dependent tumor growth inhibition |
| MV4-11 | Subcutaneous Xenograft | Tumor volume reduction |
| Various | AML PDX Models | Strong anti-tumor efficacy as monotherapy exlibrisgroup.commedchemexpress.comresearchgate.net |
A key mechanism of action for BAY-2402234 in myeloid malignancies is the induction of cell differentiation. Current time information in Portland, OR, US. This effect, observed in vitro, has been consistently replicated in in vivo models. medchemexpress.com Following treatment with BAY-2402234, researchers detected an upregulation of cell surface differentiation markers in both xenograft and PDX models. exlibrisgroup.comaacrjournals.org Specifically, an increase in the expression of the myeloid differentiation marker CD11b was observed in MOLM-13 and HEL cells. researchgate.net This on-target effect was further confirmed by the morphologic features of differentiation seen in treated cells. researchgate.net Furthermore, a single administration of BAY-2402234 in vivo was sufficient to induce noticeable differentiation-associated transcriptomic changes. medchemexpress.comaacrjournals.org
Treatment with BAY-2402234 has been shown to confer a significant survival benefit in various mouse models of AML. researchgate.net In studies involving disseminated xenograft models using cell lines like HL-60 and MV4-11, mice treated with BAY-2402234 exhibited prolonged survival compared to control groups. researchgate.net The efficacy was also demonstrated in multiple disseminated AML PDX models, where treatment led to increased survival. For example, in the AM8096 PDX model, 40% of the mice treated with BAY-2402234 were still alive when the study concluded, whereas all vehicle-treated mice had died. researchgate.net
Table 2: Survival Benefit of BAY-2402234 in Disseminated AML Models
| Model | Type | Outcome | Reference |
|---|---|---|---|
| HL-60 | Disseminated Xenograft | Prolonged survival | researchgate.net |
| MV4-11 | Disseminated Xenograft | Prolonged survival | researchgate.net |
| AM5512 | Disseminated PDX | Increased survival of treated mice | researchgate.net |
| AM7577 | Disseminated PDX | Increased survival of treated mice | researchgate.net |
| AM8096 | Disseminated PDX | Increased survival; 40% of treated mice alive at study termination | researchgate.net |
Differentiation Induction in Vivo
Colorectal Carcinoma (CRC PDX Models)
The preclinical evaluation of BAY-2402234 has extended to solid tumors, including colorectal carcinoma (CRC).
In contrast to the broad efficacy seen in AML, the response to BAY-2402234 in CRC models appears to be specific to a subset of tumors. aacrjournals.org While the compound potently inhibits the proliferation of some CRC cell lines, not all are sensitive to the inhibitor. aacrjournals.org This differential sensitivity was also observed in vivo, where BAY-2402234 demonstrated strong anti-tumor efficacy as a monotherapy in some, but not all, subcutaneous CRC xenograft models. aacrjournals.org A large-scale in vivo screen using CRC patient-derived xenografts (PDX) revealed that treatment with BAY-2402234 resulted in tumor growth inhibition in over 60% of the tested models. aacrjournals.orgscite.ai
Diffuse Large B-cell Lymphoma (DLBCL PDX Models)
Further investigation into non-leukemia cancers identified Diffuse Large B-cell Lymphoma (DLBCL) as highly responsive to DHODH inhibition in preclinical studies. researchgate.netaacrjournals.org BAY-2402234 has shown strong monotherapy anti-tumor efficacy in subcutaneous models derived from both cell lines and patient-derived xenografts. researchgate.netaacrjournals.orgaacrjournals.org This efficacy was observed across various DLBCL subtypes, including the germinal center B-cell-like (GCB) and activated B-cell-like (ABC) subtypes. researchgate.netaacrjournals.org
Glioma Models
Gliomas represent a significant challenge in oncology, particularly due to the blood-brain barrier limiting the efficacy of many systemic therapies. BAY-2402234 has been specifically noted for its ability to penetrate the blood-brain barrier, making it a promising agent for these tumors.
Efficacy in IDH-mutant Glioma, Diffuse Midline Glioma, and MYC-amplified Medulloblastoma
Preclinical research has demonstrated the efficacy of BAY-2402234 in several types of aggressive brain tumors. Through a chemical synthetic lethality screen, IDH1-mutant glioma cells were found to be particularly sensitive to drugs targeting the de novo pyrimidine nucleotide synthesis pathway. Subsequent studies using patient-derived models of IDH-mutant glioma confirmed that the brain-penetrant DHODH inhibitor BAY-2402234 displays monotherapy efficacy.
In models of MYC-amplified medulloblastoma, a particularly aggressive pediatric brain tumor, genetic and metabolic screening identified DHODH as a key vulnerability. Treatment of mouse models of MYC-amplified medulloblastoma with BAY-2402234 led to reduced tumor growth and improved survival. The compound has also shown promising preclinical results in diffuse midline glioma, a near-universally fatal brainstem tumor.
Brain Penetration
A critical factor for the treatment of brain tumors is the ability of a drug to cross the blood-brain barrier. BAY-2402234 was selected for preclinical studies in brain tumor models due to its high penetrability of this barrier, a feature that distinguishes it from other DHODH inhibitors like brequinar (B1684385). This property allows it to reach therapeutic concentrations within the brain, enabling its anti-tumor effects on glioma and medulloblastoma cells.
Prostate Cancer Xenograft Models
In the context of castration-resistant prostate cancer (CRPC), DHODH has been identified as a promising therapeutic target. larvol.com Studies have shown that DHODH inhibition can suppress the progression of CRPC by inducing cell cycle arrest and apoptosis. larvol.com
In a CWR22Rv1 xenograft mouse model of prostate cancer, oral administration of BAY-2402234 effectively suppressed tumor growth. larvol.com Histological analysis of the treated tumors revealed a strong inhibition of tumor cell proliferation and an induction of apoptosis. larvol.com
Combinatorial Therapies in Preclinical Settings
To enhance the therapeutic potential of BAY-2402234, preclinical studies have explored its use in combination with other anti-cancer agents.
Combination with Other Anti-cancer Agents (e.g., ONC201)
The combination of BAY-2402234 with other targeted therapies is an active area of investigation. In a murine model of Diffuse Midline Glioma (DMG), the efficacy of BAY-2402234 in combination with ONC201, a ClpP antagonist, was assessed. While ONC201 monotherapy showed an increase in median survival, the combination of BAY-2402234 and ONC201 did not demonstrate a statistically significant further increase in median survival in this specific preclinical model.
In castration-resistant prostate cancer models, while BAY-2402234 treatment alone activated androgen biosynthesis signaling, its combination with abiraterone (B193195) led to a decrease in intratumoral testosterone (B1683101) levels. larvol.com This combination resulted in induced apoptosis and inhibited the growth of CWR22Rv1 xenograft tumors and patient-derived xenograft organoids. larvol.com
Furthermore, preliminary in vivo experiments in p53 deficient patient-derived xenografts of B-cell precursor acute lymphoblastic leukemia (BCP-ALL) have shown that the combination of Orludodstat (BAY-2402234) and Berzosertib is well-tolerated and significantly delays leukemic growth. larvol.com In hepatocellular carcinoma cells, the pharmacologic inhibition of CDK4 alongside DHODH inhibition with agents including BAY-2402234 resulted in a synergistic inhibition of proliferation and survival. larvol.com
Table 2: Preclinical Combination Therapy Studies with BAY-2402234
| Cancer Model | Combination Agent | Outcome | Citation |
|---|---|---|---|
| Diffuse Midline Glioma (DMG) | ONC201 | No statistically significant increase in median survival compared to ONC201 alone. | |
| Castration-Resistant Prostate Cancer (CRPC) | Abiraterone | Decreased intratumoral testosterone, induced apoptosis, and inhibited tumor growth. | larvol.com |
| B-cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL) | Berzosertib | Well-tolerated and significantly delayed leukemic growth. | larvol.com |
Strategies to Overcome Resistance Mechanisms
While BAY-2402234 has demonstrated significant potency as a monotherapy in various preclinical models, the potential for acquired and intrinsic resistance is a critical consideration in cancer therapy. cancer.govnih.gov Research has focused on identifying mechanisms of resistance and developing rational combination strategies to enhance efficacy and circumvent these resistance pathways. Preclinical studies have explored several approaches, primarily involving the combination of BAY-2402234 with other targeted agents to create synergistic anti-tumor effects.
One prominent strategy involves targeting the DNA damage response (DDR) pathway. Inhibition of dihydroorotate dehydrogenase (DHODH) by BAY-2402234 leads to replication stress and DNA damage in cancer cells. biorxiv.org This creates a dependency on DDR kinases like Ataxia Telangiectasia and Rad3-related (ATR) for survival. Consequently, combining BAY-2402234 with an ATR inhibitor is hypothesized to result in synergistic cytotoxicity. biorxiv.org In preclinical models of diffuse midline glioma (DMG), the combination of BAY-2402234 and the ATR inhibitor elimusertib led to synergistic cell killing. biorxiv.org This approach is thought to suppress the development of drug resistance, as it would require cancer cells to develop concurrent mutations in two separate biological pathways. biorxiv.org Similarly, in models of TP53-aberrant B-cell precursor acute lymphoblastic leukemia (BCP-ALL), the combination of BAY-2402234 (also referred to as this compound) with the ATR inhibitor berzosertib was well-tolerated and significantly delayed leukemic growth in patient-derived xenografts (PDXs). larvol.com
Another approach focuses on co-targeting parallel signaling pathways that become activated in resistant cells. In a diffuse large B-cell lymphoma (DLBCL) cell line made highly resistant to BAY-2402234, a novel missense mutation (A58T) in the DHODH enzyme was identified. le.ac.uk This mutation was predicted to prevent the binding of the inhibitor without disrupting the enzyme's normal function. le.ac.uk Gene expression analysis of these resistant cells revealed elevated expression of PI3KCD, a component of the PI3K signaling pathway. le.ac.uk This finding prompted the evaluation of a combination with a PI3K inhibitor. The pan-PI3K inhibitor copanlisib (B1663552) was found to act synergistically with BAY-2402234 in these resistant cells, suggesting it as a potential sensitizer. le.ac.uk
In the context of castration-resistant prostate cancer (CRPC), where DHODH is considered a key therapeutic target, treatment with BAY-2402234 alone was found to activate androgen biosynthesis signaling. nih.gov To counteract this adaptive response, researchers combined BAY-2402234 with abiraterone, an androgen synthesis inhibitor. This combination therapy resulted in decreased intratumoral testosterone levels, induced apoptosis, and effectively inhibited the growth of CRPC xenograft tumors and patient-derived organoids. nih.gov
However, not all combination strategies have yielded synergistic outcomes in preclinical testing. In an immune-competent murine model of DMG, the combination of BAY-2402234 with ONC201, a ClpP antagonist, did not produce a statistically significant improvement in median survival compared to vehicle or either agent alone. nih.gov
Investigations have also explored combining DHODH inhibition with apoptosis modulators. The BCL-2 inhibitor venetoclax (B612062) can face resistance through the upregulation of MCL-1 and MYC. Brequinar, another DHODH inhibitor, has been shown to downregulate both MCL-1 and MYC. researchgate.net In vivo studies using xenograft models of High-Grade B-Cell Lymphoma (HGBCL) demonstrated that the combination of brequinar and venetoclax resulted in synergistic tumor growth inhibition, providing a rationale for combining DHODH and BCL-2 blockade. researchgate.net
The table below summarizes preclinical studies investigating combination strategies to overcome resistance to BAY-2402234.
Table 1: Preclinical Combination Strategies with BAY-2402234 to Overcome Resistance
This table is interactive. Click on the headers to sort the data.
| Cancer Type | Combination Agent | Rationale for Combination | Preclinical Model | Outcome | Citation(s) |
| Diffuse Midline Glioma (DMG) | Elimusertib (ATR Inhibitor) | BAY-2402234 induces replication stress; ATR inhibition enhances DNA damage, leading to synergistic cytotoxicity. | DMG cell cultures | Synergistic cell killing. | biorxiv.org |
| TP53-aberrant BCP-ALL | Berzosertib (ATR Inhibitor) | Combined targeting of de novo pyrimidine synthesis and replication checkpoint inhibition. | Patient-Derived Xenografts (PDXs) | Combination was well-tolerated and significantly delayed leukemic growth. | larvol.com |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Copanlisib (PI3K Inhibitor) | Resistant cells showed elevated PI3KCD expression. | BAY-2402234-resistant DLBCL cell line | Synergistic effect observed in resistant cells. | le.ac.uk |
| Castration-Resistant Prostate Cancer (CRPC) | Abiraterone (Androgen Synthesis Inhibitor) | BAY-2402234 monotherapy activated androgen biosynthesis signaling. | CRPC xenograft tumors and patient-derived organoids | Combination decreased intratumoral testosterone and inhibited tumor growth. | nih.gov |
| Diffuse Midline Glioma (DMG) | ONC201 (ClpP Antagonist) | To address acquired resistance to ONC201 monotherapy. | Immune-competent murine model | No statistically significant increase in median survival with the combination. | nih.gov |
Pharmacology and Pharmacodynamics of Bay 2402234
Target Engagement Studies
The efficacy of a targeted therapy like BAY-2402234 hinges on its ability to engage its molecular target, DHODH, within the cancer cells. Preclinical studies have employed several methods to confirm this engagement, providing clear evidence of the compound's on-target activity.
A direct consequence of DHODH inhibition is the accumulation of its substrate, dihydroorotate (B8406146). Research has consistently shown that treatment with BAY-2402234 leads to a dose-dependent increase in dihydroorotate levels in both tumor tissues and plasma. researcher.lifemdpi.commedchemexpress.com This buildup serves as a reliable pharmacodynamic biomarker, confirming that BAY-2402234 is effectively blocking the DHODH enzyme in both preclinical models and in a clinical setting. patsnap.com For instance, in preclinical xenograft models of acute myeloid leukemia (AML) and diffuse large B-cell lymphoma (DLBCL), administration of BAY-2402234 resulted in measurable increases in plasma dihydroorotate, correlating with drug exposure. researchgate.netresearchgate.net
Beyond simple target inhibition, a key therapeutic hypothesis for BAY-2402234 in hematologic malignancies is the induction of cellular differentiation. In various AML cell lines, treatment with BAY-2402234 has been shown to induce the upregulation of cell surface markers associated with myeloid differentiation, such as CD11b and CD14. researchgate.net This effect was observed in a dose-dependent manner and could be reversed by the addition of exogenous uridine (B1682114), which bypasses the need for de novo pyrimidine (B1678525) synthesis via the salvage pathway. researchgate.net This rescue effect further solidifies that the differentiation-inducing activity of BAY-2402234 is a direct result of its on-target inhibition of DHODH. researchgate.net
The table below summarizes the in vitro activity of BAY-2402234 in inducing the differentiation marker CD11b in AML cell lines.
| Cell Line | EC50 for CD11b Upregulation |
| MOLM-13 | 3.16 nM |
| HEL | 0.96 nM |
| Data sourced from Christian, S., et al. (2019). |
Increase in Tumoral and Plasma Dihydroorotate Levels
Pharmacokinetic-Pharmacodynamic Modeling
Pharmacokinetic-pharmacodynamic (PK/PD) modeling is a crucial tool in drug development that helps to understand the relationship between drug concentration and its effect over time. For BAY-2402234, PK/PD modeling was utilized in the preclinical phase to establish a quantitative link between drug exposure and the pharmacodynamic marker of target engagement, namely the increase in plasma dihydroorotate levels. mdpi.comresearchgate.net This translational modeling, integrating data from preclinical species, was instrumental in informing the design of the first-in-human clinical trials, including the selection of a starting dose and dose-escalation strategy. researchgate.netnih.gov The primary objective of the initial clinical study in patients with advanced myeloid malignancies was to characterize the safety, tolerability, and pharmacokinetics, and to determine the maximum tolerated dose or pharmacologically active dose of BAY-2402234. bayer.comclinicaltrials.gov While the specific parameters of the PK/PD models for BAY-2402234 are not publicly detailed, the approach is consistent with that used for other DHODH inhibitors, where such models have been used to predict human efficacious doses. mdpi.comnih.gov
Effects on Cellular Metabolism Beyond Pyrimidine Synthesis
While the primary mechanism of action of BAY-2402234 is the inhibition of pyrimidine synthesis, its impact on cellular metabolism is more extensive, particularly given the localization of DHODH within the mitochondria.
To understand the broader cellular response to DHODH inhibition by BAY-2402234, researchers have conducted transcriptomic and metabolomic analyses. In colorectal cancer patient-derived xenograft (PDX) models, a single administration of BAY-2402234 led to the differential regulation of several hundred genes at early time points. medchemexpress.com These changes were associated with differentiation and provided insights into the compound's mode of action. medchemexpress.com
Metabolomic studies have further elucidated the downstream effects of DHODH inhibition. As expected, treatment with BAY-2402234 leads to a depletion of UMP, the product of the reaction catalyzed by DHODH. patsnap.com Interestingly, this can also impact other metabolic pathways. For example, inhibition of DHODH has been shown to reduce the levels of CDP-choline and affect the synthesis of phosphatidylcholine, a key component of cell membranes. researchgate.net
DHODH is unique among the enzymes of the de novo pyrimidine synthesis pathway in that it is located on the inner mitochondrial membrane and is linked to the electron transport chain. researchgate.net Inhibition of DHODH by compounds like BAY-2402234 has been shown to impact mitochondrial function. Studies have demonstrated that pharmacological inhibition of DHODH can lead to a reduction in mitochondrial respiration (oxygen consumption rate) and a corresponding shift towards glycolysis. larvol.com This metabolic reprogramming is a significant consequence of targeting a mitochondrial enzyme and highlights the intricate link between nucleotide metabolism and cellular energy production.
GLUT4 Translocation
Research into the pharmacodynamics of BAY-2402234, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH), has revealed significant effects on cellular glucose metabolism, specifically involving the translocation of Glucose Transporter Type 4 (GLUT4). uib.nonih.govmedchemexpress.combroadinstitute.orgcaymanchem.comnih.gov The inhibition of DHODH, an enzyme located in the inner mitochondrial membrane, by BAY-2402234 has been shown to modulate mitochondrial respiration, leading to an increase in glycolysis and an enhanced translocation of GLUT4 to the plasma membrane. uib.nonih.govresearchgate.net
Studies have demonstrated that treatment with BAY-2402234 induces the movement of GLUT4 from intracellular vesicles to the cell surface. uib.nonih.gov This effect is consistent with the action of other DHODH inhibitors, such as brequinar (B1684385), and is also a known mechanism of action for compounds like insulin (B600854) and metformin, which are pivotal in glucose homeostasis. uib.nonih.gov The process of GLUT4 translocation is a critical step for glucose uptake into cells, particularly in muscle and fat tissues. nih.govplos.orgmdpi.com
The mechanism underlying this observation is linked to the disruption of mitochondrial respiratory function by DHODH inhibitors. uib.nonih.gov By inhibiting DHODH, BAY-2402234 partially reduces the oxygen consumption rate and promotes a metabolic shift toward glycolysis. uib.nonih.govresearchgate.net This cellular response mirrors the effects seen with the mitochondrial complex I inhibitor rotenone, which also induces GLUT4 translocation. uib.nonih.gov
In vitro experiments have quantified this effect. Cells treated with BAY-2402234 showed a notable increase in GLUT4 at the plasma membrane. One study measured the ratio of plasma membrane-bound GLUT4 to total cellular GLUT4, confirming a significant increase upon treatment. nih.gov
Table 1: Effect of BAY-2402234 on GLUT4 Translocation This table is based on data described in research articles where the ratio of plasma membrane-bound GLUT4 to total GLUT4 was measured.
| Treatment Compound | Effect on GLUT4 Translocation |
| Control (Untreated) | Baseline levels |
| BAY-2402234 | Induced translocation to the plasma membrane uib.nonih.gov |
| Brequinar | Induced translocation to the plasma membrane uib.nonih.gov |
| Insulin | Induced translocation to the plasma membrane uib.nonih.gov |
| Metformin | Induced translocation to the plasma membrane uib.nonih.gov |
This pharmacological action highlights a key aspect of BAY-2402234's mechanism, linking the inhibition of pyrimidine synthesis to the regulation of glucose transport. researchgate.net
Clinical Investigations of Bay 2402234 Orludodstat
Phase I Clinical Studies
Phase I clinical trials for BAY-2402234 have been initiated to evaluate its safety, tolerability, and preliminary efficacy in different cancer types.
Myeloid Malignancies (NCT03404726)
An open-label, multicenter Phase 1 study, identified as NCT03404726, was designed to investigate BAY-2402234 in patients with advanced myeloid malignancies. clinicaltrials.govmycancergenome.org This trial was sponsored by Bayer and had an actual enrollment of 40 participants. clinicaltrials.gov
The primary goals of the NCT03404726 study were to determine the safety, tolerability, and pharmacokinetics of BAY-2402234. clinicaltrials.govmycancergenome.orgbayer.com A key objective was to establish the maximum tolerated dose (MTD) or the pharmacological active dose (PAD) of the compound in the targeted patient population. clinicaltrials.govmycancergenome.orgbayer.com
Secondary objectives focused on assessing the preliminary antileukemic activity of BAY-2402234. mycancergenome.orgbayer.com This included evaluating clinical efficacy in patients with acute myeloid leukemia (AML), with responses defined as complete remission (CR) or complete remission with partial hematologic recovery (CRh). clinicaltrials.govmycancergenome.orgbayer.com For patients with myelodysplastic syndromes (MDS), the study aimed to measure hematological improvement. clinicaltrials.govmycancergenome.orgbayer.com
The study enrolled patients with several types of advanced myeloid malignancies. clinicaltrials.govbayer.com The patient population included individuals with:
Acute Myeloid Leukemia (AML): Specifically, patients with relapsed or refractory AML. bayer.comcenterwatch.com This included those who had relapsed after an initial response to therapy or had not responded to a previous line of treatment. bayer.com Patients who were not candidates for or declined standard of care were also eligible. bayer.com
Myelodysplastic Syndromes (MDS): Patients with intermediate-1 or higher risk MDS who had not responded to treatment with a hypomethylating agent or, for those with a 5q-chromosomal deletion, had failed lenalidomide (B1683929) therapy. bayer.comcenterwatch.com
Chronic Myelomonocytic Leukemia (CMML): Individuals with relapsed or refractory CMML. bayer.comcenterwatch.com
The trial consisted of a dose-escalation phase followed by planned expansion cohorts for patients with AML and MDS. mycancergenome.org
The clinical trial NCT03404726 was terminated. clinicaltrials.govmycancergenome.orgpatsnap.com The reason cited for the termination was a lack of sufficient clinical benefit. clinicaltrials.govguidetopharmacology.org
Evaluation in AML, MDS, and CMML Patients
Colorectal Carcinoma (Planned Clinical Study)
Information from publicly available sources indicates an interest in evaluating novel interventions for colorectal cancer. For instance, studies like the MOUNTAINEER-03 trial are investigating drug combinations for HER2-positive metastatic colorectal cancer. pfizerclinicaltrials.com Another platform study, CANTOR, is designed to assess the safety and efficacy of new study interventions and combinations in patients with colorectal cancer. astrazenecaclinicaltrials.com While these examples show ongoing research in the field, specific details regarding a planned clinical study of BAY-2402234 for colorectal carcinoma are not available in the provided search results.
Recurrent Glioma (NCT05061251)
A clinical trial, identified by the identifier NCT05061251, was initiated to investigate the use of BAY-2402234, also known as Orludodstat, in patients with recurrent, IDH mutant, grade 3 or 4 glioma. patsnap.comdrugbank.com This early phase 1 study was designed as an open-label, surgical window of opportunity trial. patsnap.com The primary focus was to evaluate the pharmacodynamic response to orally administered BAY-2402234. patsnap.com The trial was sponsored by the University of Texas Southwestern Medical Center. larvol.commedpath.com However, the study was ultimately withdrawn, with the reason cited as drug availability. medpath.comnih.gov
Preclinical research has shown that BAY-2402234, a brain-penetrant dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitor, can prolong survival in mouse models with intracranial diffuse midline glioma xenografts and reduce tumor growth in those with IDH-mutant glioma allografts. nih.gov The compound has demonstrated the ability to inhibit the growth of glioblastoma neurospheres in vitro. researchgate.net
Surgical Window of Opportunity Study
The NCT05061251 trial was structured as a surgical window of opportunity study. patsnap.comlarvol.com This type of study design involves administering the investigational drug to patients scheduled for a standard-of-care surgical procedure. In this case, patients with recurrent glioma would receive BAY-2402234 before their planned tumor resection. clinicaltrials.gov The primary goal of such a study is to analyze the resected tumor tissue to understand the drug's effects on the tumor at a molecular and cellular level. dana-farber.org This approach allows researchers to gather crucial pharmacodynamic data, confirming that the drug reaches its target and exerts the intended biological effects within the tumor tissue.
The study aimed to enroll patients with recurrent grade 3 or 4 glioma that harbored an IDH mutation. patsnap.com The planned intervention was the oral administration of BAY-2402234. patsnap.comlarvol.com The withdrawal of the trial due to issues with drug availability prevented the collection of clinical data from this specific study. nih.gov
Clinical Trial Details: NCT05061251
| Parameter | Details |
| Clinical Trial ID | NCT05061251 |
| Drug | BAY-2402234 (this compound) |
| Indication | Recurrent Glioma, IDH Mutant, Grade 3 or 4 |
| Phase | Early Phase 1 |
| Study Type | Interventional |
| Design | Open-Label, Surgical Window of Opportunity |
| Sponsor | University of Texas Southwestern Medical Center |
| Status | Withdrawn |
| Reason for Withdrawal | Drug Availability |
Future Research Directions and Therapeutic Potential
Exploration of BAY-2402234 in Additional Cancer Types
The success of BAY-2402234 in preclinical models of acute myeloid leukemia (AML) has prompted investigations into its efficacy in other hematological and solid tumors that may share a dependency on the de novo pyrimidine (B1678525) synthesis pathway. nih.govnih.gov
T-cell Acute Lymphoblastic Leukemia (T-ALL)
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive form of leukemia for which new therapeutic options are needed. Research has identified DHODH as a significant metabolic dependency in T-ALL. The inhibition of DHODH with small molecules leads to the depletion of intracellular pyrimidine pools, which in turn inhibits DNA and RNA synthesis, causing cell cycle arrest and eventual cell death. T-lymphoblasts have demonstrated a particular sensitivity to this nucleotide starvation. Preclinical studies have shown that DHODH inhibition is effective in both in-vitro and in-vivo models of T-ALL. These findings suggest that BAY-2402234 could be a viable therapeutic strategy for T-ALL, warranting further clinical investigation.
Retinoblastoma
Retinoblastoma is a rare eye cancer primarily affecting young children. While some studies have explored the role of the retinoblastoma protein in the context of DHODH inhibition, direct research specifically investigating the efficacy of BAY-2402234 in retinoblastoma is not extensively available in the reviewed literature. The general principle of targeting pyrimidine synthesis in rapidly proliferating cancers could theoretically apply to retinoblastoma, but dedicated preclinical studies are required to validate this hypothesis.
Head and Neck Squamous Cell Carcinoma (HNSCC)
In the context of Head and Neck Squamous Cell Carcinoma (HNSCC), the inhibition of DHODH has been explored as a potential therapeutic avenue. One study highlighted that inhibitors targeting DHODH, including BAY-2402234, can diminish the clonogenic potential of several HNSCC cell lines. However, the same study noted that these treatments did not induce comparable levels of apoptosis in ex vivo HNSCC tumor tissue, suggesting that its application as a monotherapy might be limited and that combination strategies could be more effective.
Hepatocellular Carcinoma
Preclinical research has indicated a potential role for BAY-2402234 in treating Hepatocellular Carcinoma (HCC). Studies have shown that the pharmacological inhibition of cyclin-dependent kinase 4 (CDK4) in combination with a downstream pyrimidine synthesis enzyme inhibitor, such as BAY-2402234, can synergistically inhibit the proliferation and survival of hepatocellular carcinoma cells. This suggests that a dual-targeting approach could be a promising strategy for this type of liver cancer.
Ovarian Cancer
The potential of DHODH inhibitors in ovarian cancer is an active area of research. While direct studies on BAY-2402234 are emerging, related research provides a strong rationale for its investigation. For instance, in preclinical models of high-grade serous ovarian cancer, resistance to platinum-based chemotherapy has been linked to a dependency on the de novo pyrimidine synthesis pathway. mdpi.com This suggests that DHODH inhibitors could be particularly effective in treating resistant forms of ovarian cancer. mdpi.com One study noted that while another compound, OSU-03012, did not show similar effects, a DHODH inhibitor like BAY-2402234 could be a potential drug for ovarian cancer treatment and for overcoming resistance to other therapies like olaparib.
Rational Design of Combination Therapies
The development of resistance to targeted therapies and the complex nature of cancer biology underscore the importance of combination treatments. The mechanism of BAY-2402234 lends itself to rational combination strategies aimed at enhancing its anti-tumor effects and overcoming resistance.
Research has explored combining BAY-2402234 with other agents. For example, in castration-resistant prostate cancer, combining BAY-2402234 with abiraterone (B193195) led to decreased intratumoral testosterone (B1683101) levels and induced apoptosis, inhibiting tumor growth. In TP53 aberrant B-Cell Precursor Acute Lymphoblastic Leukemia (BCP-ALL), combining BAY-2402234 (referred to as Orludodstat) with the ATR inhibitor berzosertib was well-tolerated and significantly delayed leukemic growth in preclinical models. This suggests that targeting both de novo pyrimidine synthesis and DNA damage response pathways could be a specific and non-genotoxic approach for this leukemia subtype.
Another study in diffuse midline glioma, a highly aggressive brain tumor, assessed the combination of BAY-2402234 with ONC201. While the combination was well-tolerated, it did not show a statistically significant increase in median survival in the preclinical model used. This highlights that not all combinations will be synergistic and underscores the need for careful preclinical evaluation to identify effective partnerships.
The table below summarizes some of the explored combination therapies with BAY-2402234.
| Cancer Type | Combination Agent | Rationale | Preclinical Finding |
| Castration-Resistant Prostate Cancer | Abiraterone | Target androgen biosynthesis signaling | Decreased intratumoral testosterone and induced apoptosis |
| TP53 Aberrant BCP-ALL | Berzosertib (ATR Inhibitor) | Target pyrimidine synthesis and replication checkpoint | Well-tolerated and significantly delayed leukemic growth |
| Diffuse Midline Glioma | ONC201 (ClpP Antagonist) | Address acquired resistance to ONC201 | Well-tolerated but no significant increase in median survival |
| Hepatocellular Carcinoma | Palbociclib (CDK4/6 Inhibitor) | Inhibit cell cycle and pyrimidine synthesis | Synergistically inhibits proliferation and survival of HCC cells |
Future research will likely focus on identifying more synergistic combinations for BAY-2402234. This could involve combining it with other metabolic inhibitors, epigenetic modulators, or immunotherapies to create more durable and effective anti-cancer regimens.
Overcoming Adaptive Resistance to DHODH Inhibition
A significant hurdle in cancer therapy is the development of adaptive resistance to targeted agents. While BAY-2402234 has demonstrated initial efficacy, tumors can develop mechanisms to evade the effects of DHODH inhibition. cancer.gov
One primary mechanism of resistance is the upregulation of the pyrimidine salvage pathway. ashpublications.orgbiorxiv.org This pathway allows cells to recycle pyrimidines from the extracellular environment, bypassing the need for de novo synthesis, which is the target of BAY-2402234. biorxiv.org Studies have shown that combining DHODH inhibitors with agents that block the pyrimidine salvage pathway, such as dipyridamole, can lead to metabolic lethality in cancer cells. ashpublications.orgbiorxiv.org
Another potential resistance mechanism involves genetic mutations in the DHODH enzyme itself. Research on a highly resistant DLBCL cell line identified a novel missense mutation (A58T) in DHODH that was predicted to prevent the binding of BAY-2402234 without affecting the enzyme's function. le.ac.uk This highlights the need for ongoing surveillance of DHODH mutations in patients undergoing treatment.
Furthermore, cancer cells can exhibit metabolic plasticity, rewiring their metabolic pathways to survive under the pressure of DHODH inhibition. mdpi.com For instance, some glioblastoma cells, when treated with BAY-2402234, have been observed to increase triglyceride synthesis at the expense of membrane lipid synthesis and fatty acid oxidation. mdpi.com Understanding these metabolic adaptations is key to developing strategies to counteract them, potentially through combination therapies that target these alternative metabolic routes.
Biomarker Identification for Patient Stratification and Response Prediction
To maximize the clinical benefit of BAY-2402234 and minimize unnecessary toxicity, it is essential to identify biomarkers that can predict which patients are most likely to respond to treatment. uab.edutranslational-digital-pathology-ai.comnih.gov
One promising area of investigation is the expression levels of enzymes involved in pyrimidine metabolism. For example, low expression of Uridine-Cytidine Kinase 2 (UCK2), a key enzyme in the pyrimidine salvage pathway, may indicate a greater dependence on the de novo synthesis pathway and thus higher sensitivity to DHODH inhibitors like BAY-2402234. ashpublications.org Therefore, UCK2 could serve as a valuable biomarker for patient stratification. ashpublications.org
Genomic and proteomic profiling of tumors can also reveal predictive biomarkers. For instance, in nasopharyngeal carcinoma, high expression of wild-type isocitrate dehydrogenase 1 (wtIDH1) was associated with hyperdependence on de novo pyrimidine synthesis, suggesting that patients with this characteristic might be particularly responsive to BAY-2402234. aacrjournals.org Similarly, in IDH-mutant gliomas, the presence of the IDH mutation itself appears to sensitize cells to DHODH inhibition. cancer.gov
Sensitivity Profiles in Cell Lines and PDX Models
Preclinical models, including cancer cell lines and patient-derived xenografts (PDX), are invaluable tools for identifying sensitive cancer types and elucidating the mechanisms of action of new drugs.
Extensive in vitro studies have demonstrated the potent anti-proliferative and differentiation-inducing effects of BAY-2402234 across a range of AML cell lines, with IC50 values in the sub-nanomolar to low-nanomolar range. researchgate.netresearchgate.net In vivo studies using AML xenograft and PDX models have corroborated these findings, showing strong anti-tumor efficacy with BAY-2402234 as a monotherapy. researchgate.netresearchgate.net
The sensitivity of different cancer subtypes to BAY-2402234 can vary. For example, in glioblastoma, cells with wild-type EGFR appear to be more sensitive to BAY-2402234 than those with EGFRvIII mutations. mdpi.comthebraincancercentre.org.au In B-cell acute lymphoblastic leukemia (B-ALL), cells with high activation of signaling pathways, as indicated by high expression of phosphorylated ribosomal protein S6 (pS6+), are particularly sensitive to DHODH inhibition. nih.gov
The table below summarizes the in vitro sensitivity of various cancer cell lines to BAY-2402234.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-13 | Acute Myeloid Leukemia | Low-nanomolar | researchgate.netresearchgate.net |
| OCI-LY19 | Diffuse Large B-cell Lymphoma | 0.005 | le.ac.uk |
| GBM#35 (EGFRWT) | Glioblastoma | ~10 | mdpi.comthebraincancercentre.org.au |
| GBM#41 (EGFRvIII) | Glioblastoma | >1000 | mdpi.comthebraincancercentre.org.au |
| Multiple B-ALL cell lines | B-cell Acute Lymphoblastic Leukemia | Varies (correlated with pS6 signaling) | nih.gov |
This table is for illustrative purposes and IC50 values can vary based on experimental conditions.
Long-term Efficacy and Relapse Mechanisms in Clinical Settings
While preclinical data are promising, the long-term efficacy of BAY-2402234 and the mechanisms of relapse in a clinical setting remain to be fully understood. cancer.gov A phase I clinical trial (NCT03404726) was initiated to evaluate the safety and anti-leukemic activity of BAY-2402234 in patients with myeloid malignancies. nih.govspringermedizin.de However, this study was terminated due to a lack of sufficient clinical benefit, which was presumed to be due to compensation by the pyrimidine salvage pathway. ashpublications.org
In mouse models of diffuse midline gliomas, treatment with BAY-2402234 led to tumor shrinkage and prolonged survival, but the tumors eventually regrew, indicating the development of resistance. cancer.gov Understanding the molecular changes that occur in tumors at the time of relapse is critical for designing effective second-line therapies. This will require the collection and analysis of tumor biopsies from patients who have relapsed on BAY-2402234 treatment.
Transcriptional profiling of tumors treated with BAY-2402234 has shown changes linked to differentiation, apoptosis, and the repression of MYC targets. researchgate.net Further investigation into these transcriptional changes and how they evolve during long-term treatment could provide insights into relapse mechanisms.
Development of Novel DHODH Inhibitors with Enhanced Properties
The challenges encountered with existing DHODH inhibitors, including BAY-2402234, underscore the need for the development of novel inhibitors with improved properties. acs.orgmdpi.comosu.edu These properties could include increased potency, better oral bioavailability, improved central nervous system penetration, and a more favorable safety profile. mdpi.com
Structure-activity relationship (SAR) studies are crucial for designing next-generation DHODH inhibitors. acs.org For example, research on tetrahydroindazole-based inhibitors has focused on improving metabolic stability and solubility. acs.org The discovery of new chemical scaffolds through techniques like structure-based drug discovery can also lead to the identification of novel inhibitors with distinct binding modes and potentially different resistance profiles. osu.edu
Furthermore, the development of inhibitors that can overcome known resistance mechanisms is a high priority. This could involve designing molecules that are less susceptible to efflux pumps or that can inhibit mutant forms of the DHODH enzyme. Combination therapies, where a novel DHODH inhibitor is paired with an agent that targets a resistance pathway, also represent a promising strategy. le.ac.uk
Conclusion
Summary of BAY-2402234's Role as a DHODH Inhibitor in Oncology
BAY-2402234, also known as Orludodstat, is a novel, potent, and selective oral inhibitor of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) synthesis pathway. researchgate.netnih.govmedkoo.com This pathway is essential for the proliferation of rapidly dividing cells, including cancer cells, making DHODH a compelling therapeutic target in oncology. mdpi.comacs.org BAY-2402234 functions by binding to the ubiquinone pocket of the DHODH enzyme, effectively blocking its activity with high potency. researchgate.netnih.gov
The primary mechanism of action of BAY-2402234 in oncology, particularly in myeloid malignancies like acute myeloid leukemia (AML), is the induction of differentiation. researchgate.netnih.gov AML is characterized by a differentiation arrest in hematopoietic progenitor cells. nih.govaacrjournals.org By inhibiting DHODH, BAY-2402234 depletes the pyrimidine pool, which triggers malignant cells to exit the cell cycle and undergo terminal differentiation, a process that can ultimately lead to apoptosis. researchgate.netresearchgate.net
Preclinical research has demonstrated the significant anti-tumor activity of BAY-2402234 as a monotherapy. In vitro studies showed that it potently inhibits the proliferation and induces differentiation of various AML cell lines in the sub-nanomolar to low-nanomolar range. aacrjournals.orgmedchemexpress.comsun-shinechem.com These findings were substantiated by robust in vivo efficacy in multiple subcutaneous and disseminated AML xenograft models, including patient-derived xenograft (PDX) models. medkoo.commedchemexpress.com Beyond AML, the activity of BAY-2402234 has been explored in other cancer types, including colorectal cancer, small cell lung cancer (SCLC), and glioblastoma, with promising preclinical results. researchgate.netaacrjournals.orgaacrjournals.org These preclinical successes led to the initiation of a Phase I clinical trial (NCT03404726) to assess the compound in patients with advanced myeloid malignancies. nih.govresearchgate.net
Table 1: In Vitro Activity of BAY-2402234 in AML Cell Lines
| Cell Line | Type | Proliferation IC50 (nM) | Differentiation EC50 (nM) |
|---|---|---|---|
| MOLM-13 | AML | 0.08 - 8.2 (range across 9 lines) | 3.16 |
| HEL | AML | 0.08 - 8.2 (range across 9 lines) | 0.96 |
| TF-1 | AML | Not specified | Not specified |
Data sourced from Cayman Chemical product information, based on primary research. caymanchem.com
Table 2: Preclinical In Vivo Efficacy of BAY-2402234
| Cancer Type | Model | Key Findings |
|---|---|---|
| Acute Myeloid Leukemia (AML) | Subcutaneous & Disseminated Xenografts, PDX Models | Strong anti-tumor efficacy as monotherapy, induction of differentiation, increased survival. medkoo.commedchemexpress.comcaymanchem.com |
| Colorectal Carcinoma (CRC) | Subcutaneous Xenografts, PDX Models | Strong anti-tumor efficacy in over 60% of PDX models. aacrjournals.org |
| Small Cell Lung Cancer (SCLC) | CDX & PDX Subcutaneous and Intracranial Models | Robust anti-tumor activity, including regressions and enhanced survival in an intracranial model. aacrjournals.org |
| Glioblastoma (IDH-wildtype) | Patient-Derived Cell Lines | Selective cytotoxicity, particularly in EGFRWT subtypes. nih.govthebraincancercentre.org.au |
Significance of Differentiation-Based Therapies
Differentiation-based therapy represents a paradigm shift from conventional cytotoxic approaches, aiming to reprogram cancer cells to mature and cease proliferating rather than killing them directly. aacrjournals.org A key characteristic of many cancers, particularly hematologic malignancies like AML, is a blockade in cellular differentiation, which traps cells in an immature, rapidly dividing state. nih.gov Overcoming this differentiation arrest is a significant therapeutic goal. aacrjournals.org
The most prominent success story for this approach is the treatment of acute promyelocytic leukemia (APL), a subtype of AML. nih.gov The use of all-trans retinoic acid (ATRA) induces terminal differentiation of the leukemic promyelocytes, leading to cure rates exceeding 80%. nih.gov However, such effective differentiation agents have been largely absent for other, more common AML subtypes, highlighting a major unmet need in oncology. nih.govaacrjournals.org
The discovery that DHODH inhibition can induce differentiation across diverse AML subtypes has opened a new avenue for developing such therapies. researchgate.netnih.gov Compounds like BAY-2402234 that target DHODH offer a novel strategy to overcome the differentiation blockade that is fundamental to the disease. researchgate.netaacrjournals.org This approach holds the potential to extend the success seen in APL to a broader population of leukemia patients. Furthermore, enforcing myeloid differentiation has shown potential in enhancing immunotherapy, as demonstrated by the DHODH inhibitor brequinar (B1684385), which can limit the suppressive function of myeloid-derived suppressor cells (MDSCs) and improve the efficacy of immune checkpoint blockade. nih.gov
Remaining Challenges and Future Outlook in Cancer Research
Despite the promise of DHODH inhibitors like BAY-2402234, significant challenges remain. One major hurdle is intrinsic and acquired resistance. Preclinical studies have shown that not all cancer cells are sensitive to DHODH inhibition; for instance, some colorectal cancer cell lines did not respond to BAY-2402234. aacrjournals.org Moreover, long-term treatment can lead to relapse, as observed in glioblastoma models, suggesting that cancer cells can develop metabolic adaptations to bypass the drug's effects. nih.govthebraincancercentre.org.au The clinical development of BAY-2402234 itself has faced obstacles, with its Phase I trial for myeloid malignancies being listed as terminated, although the specific reasons are not publicly detailed. mycancergenome.orgmdpi.com
The future of DHODH inhibition in cancer research will likely focus on several key areas. First, the development of combination therapies is crucial to enhance efficacy and overcome resistance. larvol.com Combining DHODH inhibitors with standard chemotherapy or other targeted agents may create synergistic effects. nih.govlarvol.com Second, the identification of predictive biomarkers is essential to select patients most likely to benefit from this therapeutic strategy, thereby personalizing treatment. aacrjournals.org
Future research must also continue to unravel the complex biological consequences of DHODH inhibition. This includes understanding potential off-target or DHODH-independent effects, such as the observed downregulation of the c-Myc oncogene, and exploring the impact on the tumor microenvironment and anti-tumor immunity. nih.govjcancer.org Addressing these challenges will be critical to fully realizing the therapeutic potential of targeting pyrimidine synthesis in the fight against cancer.
Table 3: Compound Names Mentioned
| Compound Name | Alternate Name / Designation |
|---|---|
| BAY-2402234 | This compound |
| All-trans retinoic acid | ATRA, Tretinoin |
| Brequinar | BRQ |
| Leflunomide | |
| Teriflunomide | |
| ASLAN003 | |
| Isobavachalcone | |
| PTC299 | |
| Abiraterone (B193195) | |
| Berzosertib | |
| Olaparib |
Q & A
Q. Q1. What are the standard in vitro protocols for evaluating BAY-2402234’s efficacy in AML cell lines?
Methodological Answer:
- Cell Line Selection : Use validated AML cell lines (e.g., MOLM-13, MV4-11, THP-1) to ensure reproducibility .
- Concentration Range : Apply BAY-2402234 at 0.1 nM–1 µM for 96 hours to assess dose-dependent effects on proliferation and differentiation markers (e.g., CD11b/CD14) .
- Control Design : Include untreated controls and reference DHODH inhibitors (e.g., brequinar) to benchmark activity. Measure intracellular dihydroorotate (DHO) accumulation as a pharmacodynamic marker of DHODH inhibition .
Q. Q2. How should researchers validate DHODH target engagement in in vivo models for BAY-2402234?
Methodological Answer:
- Biomarker Analysis : Quantify plasma/tumor DHO levels post-treatment via LC-MS to confirm enzymatic inhibition .
- Differentiation Markers : Use flow cytometry to track CD34+/CD38− leukemic stem cell populations and myeloid differentiation markers (e.g., CD11b) in xenograft models .
- Model Selection : Prioritize patient-derived xenograft (PDX) models over cell-line-derived xenografts to reflect clinical heterogeneity .
Advanced Research Questions
Q. Q3. How can contradictory results between in vitro differentiation efficacy and in vivo tumor burden reduction be resolved?
Methodological Answer:
- Comparative Transcriptomics : Perform RNA-seq on treated AML cells (both in vitro and in vivo) to identify microenvironment-dependent signaling pathways (e.g., hypoxia-induced resistance) .
- Dose Escalation Studies : Test higher doses in PDX models to determine if differentiation effects require threshold DHODH inhibition levels not achieved in initial in vivo trials .
- Single-Cell Analysis : Use scRNA-seq to dissect subpopulation responses, as bulk assays may mask heterogeneous differentiation outcomes .
Q. Q4. What methodologies are recommended for analyzing BAY-2402234’s impact on metabolic rewiring in AML cells?
Methodological Answer:
- Metabolomic Profiling : Conduct untargeted metabolomics to track changes in pyrimidine biosynthesis intermediates (e.g., orotate, UMP) and TCA cycle metabolites .
- Isotope Tracing : Use ¹³C-glucose or ¹³C-glutamine to quantify nucleotide salvage pathway activation compensating for DHODH inhibition .
- CRISPR Screens : Perform genome-wide knockout screens to identify synthetic lethal partners with DHODH inhibition, revealing compensatory metabolic nodes .
Q. Q5. How can researchers optimize dosing schedules to balance efficacy and toxicity in preclinical models?
Methodological Answer:
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Measure plasma concentrations over time and correlate with DHO levels and tumor regression to establish optimal dosing intervals .
- Toxicity Monitoring : Assess liver enzymes (ALT/AST) and hematopoietic recovery in murine models to identify safe therapeutic windows .
- Pulsed vs. Continuous Dosing : Compare intermittent high-dose regimens with continuous low-dose administration to mitigate off-target effects while sustaining DHODH inhibition .
Q. Q6. What strategies address potential resistance mechanisms to BAY-2402234 in AML?
Methodological Answer:
- Long-Term Culture Assays : Expose AML cells to increasing BAY-2402234 concentrations over 6–8 weeks to evolve resistant clones. Characterize mutations via whole-exome sequencing .
- Combinatorial Screens : Test BAY-2402234 with venetoclax (BCL-2 inhibitor) or azacitidine to overcome resistance via synergistic apoptosis or epigenetic priming .
- Patient Stratification : Use baseline transcriptomic data (e.g., OXPHOS gene signatures) to predict responders vs. non-responders in clinical cohorts .
Data Analysis & Validation
Q. Q7. How should researchers reconcile discrepancies in differentiation marker expression across AML subtypes treated with BAY-2402234?
Methodological Answer:
- Subtype-Specific Analysis : Stratify results by genetic subtypes (e.g., FLT3-ITD, NPM1-mutated) using CRISPR-edited isogenic cell lines to isolate mutation-dependent effects .
- Multi-Omics Integration : Combine proteomic (CyTOF) and epigenomic (ATAC-seq) data to identify regulatory networks influencing differentiation plasticity .
- Functional Validation : Knock down candidate genes (e.g., C/EBPα) in resistant subtypes to confirm their role in blocking differentiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
